1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid
Overview
Description
1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid is a chemical compound that combines a piperidine derivative with oxalic acid
Scientific Research Applications
1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Ethylphenoxy)propyl]piperidine typically involves the reaction of 3-ethylphenol with 3-chloropropylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Ethylphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Mechanism of Action
The mechanism of action of 1-[3-(3-Ethylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Chlorophenoxy)propyl]piperidine: Similar structure but with a chlorine atom instead of an ethyl group.
1-[3-(3-Methylphenoxy)propyl]piperidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[3-(3-Ethylphenoxy)propyl]piperidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3-(3-ethylphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-2-15-8-6-9-16(14-15)18-13-7-12-17-10-4-3-5-11-17;3-1(4)2(5)6/h6,8-9,14H,2-5,7,10-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXGXEPFOPBANG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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